3-Amino-5-chloro-8-methylquinoline dihydrochloride
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Overview
Description
3-Amino-5-chloro-8-methylquinoline dihydrochloride is a chemical compound with the molecular formula C10H10ClN2·2HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloro-8-methylquinoline dihydrochloride typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid as starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-chloro-8-methylquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amino derivatives .
Scientific Research Applications
3-Amino-5-chloro-8-methylquinoline dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 3-Amino-5-chloro-8-methylquinoline dihydrochloride involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-8-methoxyquinoline dihydrochloride
- 3-Amino-7-methoxyquinoline dihydrochloride
- 3-Amino-6-methoxyquinoline dihydrochloride
- 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride
Uniqueness
3-Amino-5-chloro-8-methylquinoline dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C10H11Cl3N2 |
---|---|
Molecular Weight |
265.6 g/mol |
IUPAC Name |
5-chloro-8-methylquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H9ClN2.2ClH/c1-6-2-3-9(11)8-4-7(12)5-13-10(6)8;;/h2-5H,12H2,1H3;2*1H |
InChI Key |
NDLHLMAVHODIHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(C=N2)N.Cl.Cl |
Origin of Product |
United States |
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